![molecular formula C14H20N4O B5655694 1-cyclopropyl-4-{[(5,6-dimethylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5655694.png)
1-cyclopropyl-4-{[(5,6-dimethylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine and pyrrolidine derivatives often involves multi-step chemical reactions. For instance, novel purine and pyrimidine derivatives have been synthesized by alkylation, demonstrating the intricate methods required to introduce specific functional groups into the pyrimidine core. Such synthetic approaches highlight the complexity and versatility of synthesizing compounds similar to 1-cyclopropyl-4-{[(5,6-dimethylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one (Cetina et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-cyclopropyl-4-{[(5,6-dimethylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one has been studied using X-ray crystallography and other analytical techniques. These analyses reveal the polarization of electronic structures and the presence of hydrogen bonds, which are crucial for understanding the compound's reactivity and interactions (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of complex structures through cyclization and multi-component reactions. For example, the formation of pyrrolo[2,3-d]pyrimidines through unexpected cyclization processes indicates the reactivity and potential transformations of the core pyrimidine structure in 1-cyclopropyl-4-{[(5,6-dimethylpyrimidin-4-yl)amino]methyl}pyrrolidin-2-one (Quiroga et al., 2010).
properties
IUPAC Name |
1-cyclopropyl-4-[[(5,6-dimethylpyrimidin-4-yl)amino]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-9-10(2)16-8-17-14(9)15-6-11-5-13(19)18(7-11)12-3-4-12/h8,11-12H,3-7H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPARYSAAKSYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1NCC2CC(=O)N(C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-{[(5,6-dimethylpyrimidin-4-YL)amino]methyl}pyrrolidin-2-one |
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